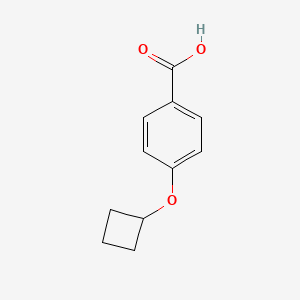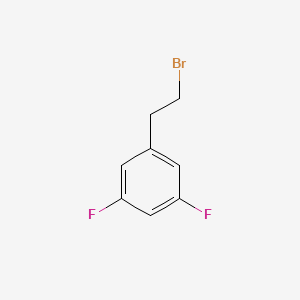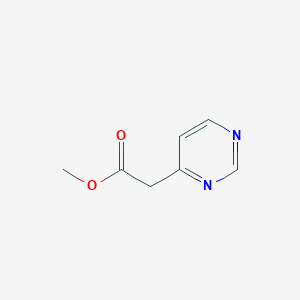
4-ブロモブチル 2,5-ジオキソピロリジン-1-イルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate is a chemical compound with the molecular formula C8H10BrNO4 and a molecular weight of 264.07 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry . The compound is often used in various chemical reactions and has significant applications in scientific research.
科学的研究の応用
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
準備方法
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate typically involves the reaction of pyrrolidine-2,5-dione with 4-bromobutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would yield the corresponding alcohol.
作用機序
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
類似化合物との比較
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the bromobutanoyl group, is less reactive and has different biological activities.
4-Bromobutanoyl chloride: This compound is a precursor in the synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate and has different reactivity and applications.
N-Bromosuccinimide: A similar compound used in bromination reactions, but with different chemical properties and uses.
The uniqueness of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate lies in its combination of the pyrrolidine-2,5-dione core with the bromobutanoyl group, which imparts specific reactivity and biological activity .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGAKYYEPYSBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628557 |
Source


|
| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-52-8 |
Source


|
| Record name | Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)







![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
